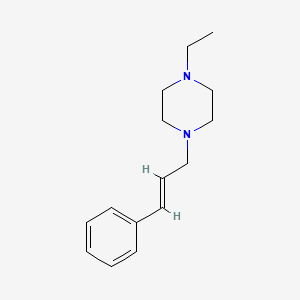
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity in recent years due to its potent effects and unique chemical structure.
Mécanisme D'action
Target of Action
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide primarily targets thymidylate synthase , an enzyme crucial for DNA synthesis and repair. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication .
Mode of Action
The compound inhibits thymidylate synthase by binding to its active site, preventing the enzyme from catalyzing the conversion of dUMP to dTMP. This inhibition leads to a decrease in dTMP levels, which in turn disrupts DNA synthesis and repair processes. The resulting DNA damage triggers cell cycle arrest and apoptosis in rapidly dividing cells .
Biochemical Pathways
By inhibiting thymidylate synthase, this compound affects the pyrimidine biosynthesis pathway . This disruption leads to a cascade of downstream effects, including the accumulation of dUMP and the depletion of dTMP. The imbalance in nucleotide pools can cause DNA strand breaks and activate DNA damage response pathways, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
- Excretion : It is excreted via the kidneys, with a half-life that allows for sustained therapeutic levels .
Result of Action
At the molecular level, the inhibition of thymidylate synthase by this compound results in reduced DNA synthesis and repair. This leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis. At the cellular level, the compound effectively targets rapidly dividing cells, making it a potential candidate for anti-cancer therapies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors:
- Presence of Other Compounds : Co-administration with other drugs or dietary components can affect the compound’s metabolism and excretion, potentially leading to drug interactions .
Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
: DrugBank
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form for use in studies. It also has potent psychedelic effects, making it useful for investigating the neural mechanisms underlying altered states of consciousness. However, there are also several limitations to its use. Its potent effects may make it difficult to control for individual differences in response, and its legal status may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its effects on brain function and neural networks, particularly in relation to altered states of consciousness. Additionally, further investigation into the mechanism of action of this compound and its effects on various neurotransmitter systems may provide insights into the underlying biology of psychedelic experiences.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide involves the reaction of 3,5-dimethoxyphenylacetone with 4-ethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide has been used in various scientific studies to investigate its effects on the brain and behavior. It has been shown to have potent psychedelic effects, including altered perception, mood, and thought processes. It has also been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-22-14-7-5-12(6-8-14)17(19)18-13-9-15(20-2)11-16(10-13)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCTVLOKXVDTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)


![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)




![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
